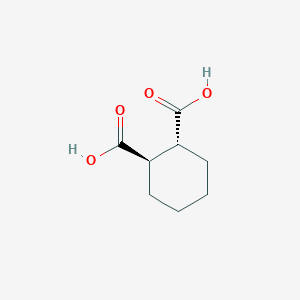

trans-1,2-Cyclohexanedicarboxylic acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(1R,2R)-cyclohexane-1,2-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h5-6H,1-4H2,(H,9,10)(H,11,12)/t5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSAWQNUELGIYBC-PHDIDXHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801239842 | |

| Record name | rel-(+)-(1R,2R)-1,2-Cyclohexanedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801239842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2305-32-0, 845713-34-0, 46022-05-3 | |

| Record name | (±)-trans-1,2-Cyclohexanedicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2305-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-(+)-(1R,2R)-1,2-Cyclohexanedicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=845713-34-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Cyclohexanedicarboxylic acid, (1R,2R)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | rel-(+)-(1R,2R)-1,2-Cyclohexanedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801239842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-cyclohexane-1,2-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.251 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1R,2R)-1,2-Cyclohexanedicarboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biologische Aktivität

trans-1,2-Cyclohexanedicarboxylic acid (trans-1,2-CHDA) is a dicarboxylic acid with potential biological activities that have garnered interest in various fields, including pharmacology and toxicology. This article explores the compound's biological activity, including its antimicrobial properties, toxicity profiles, and potential therapeutic applications.

Chemical Structure and Properties

trans-1,2-CHDA is characterized by two carboxylic acid groups attached to a cyclohexane ring. Its molecular formula is , and it is known for its ability to form complexes with metal ions, which can enhance its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of trans-1,2-CHDA, particularly when complexed with metal ions such as iron. Research has shown that iron-trans-1,2-CHDA complexes exhibit significant antibacterial and antifungal activities.

Case Study: Iron Complexes

In a study assessing the antimicrobial efficacy of iron complexes with trans-1,2-CHDA:

- Bacterial Strains Tested :

- Gram-positive: Bacillus subtilis, Staphylococcus aureus

- Gram-negative: Escherichia coli, Pseudomonas aeruginosa

- Fungal Strains Tested :

- Candida albicans, Candida glabrata, Fusarium solani

The results indicated that the iron-trans-1,2-CHDA complex demonstrated potent antibacterial activity against all tested bacterial strains and significant antifungal activity against the fungal strains. The minimum inhibitory concentration (MIC) values for the iron complex were considerably lower than those for the free acid, suggesting enhanced efficacy due to metal coordination .

| Microorganism | MIC (mg/mL) | Activity Type |

|---|---|---|

| Bacillus subtilis | 0.5 | Antibacterial |

| Staphylococcus aureus | 0.25 | Antibacterial |

| Escherichia coli | 1.0 | Antibacterial |

| Pseudomonas aeruginosa | 1.5 | Antibacterial |

| Candida albicans | 0.75 | Antifungal |

| Candida glabrata | 0.5 | Antifungal |

| Fusarium solani | 1.0 | Antifungal |

Toxicity Profile

The toxicity of trans-1,2-CHDA has been evaluated in various animal models. In acute toxicity studies conducted on rats:

- LD50 : Greater than 2000 mg/kg body weight, indicating low acute toxicity.

- Irritation : Non-irritating to skin but slightly irritating to eyes.

- Genotoxicity : No evidence of mutagenic effects in bacterial reverse mutation assays.

In repeated dose studies, no adverse effects were observed at doses up to 1000 mg/kg/day over a 28-day period .

Potential Therapeutic Applications

The unique properties of trans-1,2-CHDA and its metal complexes suggest potential therapeutic applications:

- Antimicrobial Agents : Due to its strong antibacterial and antifungal properties, trans-1,2-CHDA could be developed into a new class of antimicrobial agents.

- Drug Delivery Systems : The ability of trans-1,2-CHDA to form stable complexes with various metal ions may be utilized in drug delivery systems where controlled release is desirable.

Vergleich Mit ähnlichen Verbindungen

Positional Isomers: 1,3- and 1,4-Cyclohexanedicarboxylic Acids

Table 1: Structural and Crystallographic Comparison

Stereoisomer: cis-1,2-Cyclohexanedicarboxylic Acid

The cis isomer lacks the trans configuration’s symmetry, resulting in distinct physicochemical properties:

- Synthesis : cis-1,2-CHDA is synthesized directly from cis-1,2-cyclohexanedicarboxylic anhydride, avoiding the isomerization step required for the trans isomer .

- Degradation Kinetics : Under acidic conditions (pH 3.0), trans-1,2-CHDA derivatives (e.g., 4-methyl-trans-1,2-CHCAA) degrade 1.5× faster than their cis counterparts, attributed to steric effects and ring strain .

Derivatives: Esters and Anhydrides

- Diisononyl Ester: The diisononyl ester of trans-1,2-CHDA (DINCH) is studied for toxicokinetics, showing rapid metabolism in rats to cyclohexane-1,2-dicarboxylic acid monoisononyl ester .

- Anhydride Form : trans-1,2-Cyclohexanedicarboxylic anhydride (CAS 14166-21-3) is a key intermediate in synthesizing pH-responsive crowns and ACE inhibitors. Its stability and high melting point (~166°C) contrast with the lower thermal resilience of cis-anhydride derivatives .

Table 2: Key Properties of Derivatives

Host-Guest Binding Behavior

trans-1,2-CHDA binds to water-soluble cavitands (e.g., cavitand1) in a 1:1 stoichiometry, with its hydrophobic cyclohexane ring buried in the cavity and carboxyl groups exposed. Similar binding is observed for trans-1,2-diaminocyclohexane and trans-1,2-cyclohexanediol, but adamantane derivatives show weaker interactions due to steric mismatches .

Vorbereitungsmethoden

Diels-Alder Reaction of 3-Sulfolene and Fumaric Acid

3-Sulfolene, a sulfone-containing diene, reacts with fumaric acid (dienophile) under elevated pressure to yield cyclohex-4-ene-1,2-dicarboxylic acid. The reaction proceeds via a [4+2] cycloaddition mechanism, forming a six-membered ring with two carboxylic acid groups in a cis configuration. The exothermic reaction is typically conducted in a sealed reactor at 120–150°C for 8–12 hours, achieving near-quantitative conversion.

Catalytic Hydrogenation to Racemic trans-1,2-CHDA

The unsaturated cyclohexene derivative undergoes hydrogenation using Raney nickel as a catalyst in methanol under hydrogen gas pressure (3–5 bar). This step reduces the double bond, producing racemic trans-cyclohexane-1,2-dicarboxylic acid (compound-II). The reaction mixture is filtered to remove the catalyst, and the filtrate is concentrated under reduced pressure to yield a white crystalline solid with >95% purity.

Table 1: Hydrogenation Conditions and Outcomes

| Parameter | Specification |

|---|---|

| Catalyst | Raney Nickel (10% w/w) |

| Solvent | Methanol |

| Hydrogen Pressure | 3–5 bar |

| Temperature | 25–30°C |

| Reaction Time | 6–8 hours |

| Yield | 85–90% |

| Purity (HPLC) | >95% |

Resolution of Racemic trans-Cyclohexane-1,2-Dicarboxylic Acid

Racemic trans-1,2-CHDA requires chiral resolution to isolate the enantiopure (1R,2R) form. Traditional and improved methods are discussed below.

Improved Resolution with Amine Recovery

Patent WO2014102808A1 introduces a cost-effective modification by recovering R-1-phenylethylamine. After salt formation, the diastereomeric salt (compound-III) is treated with aqueous sodium hydroxide, separating the resolving agent into a chloroform layer. The aqueous layer is acidified to precipitate (1R,2R)-trans-1,2-CHDA, which is purified via cyclohexane washing. This method achieves >99% HPLC purity and recovers 90–95% of the resolving agent for reuse.

Table 2: Comparison of Resolution Methods

| Parameter | Prior Art Method | Improved Method |

|---|---|---|

| Resolving Agent | R-1-Phenylethylamine | R-1-Phenylethylamine |

| Solvent | Ethanol | Ethanol/Chloroform |

| Amine Recovery | 0% | 90–95% |

| Purity (HPLC) | 98% | >99% |

| Cost Efficiency | Low | High |

Alternative Preparation Routes

Isomerization of cis-1,2-Cyclohexanedicarboxylic Acid

Heating cis-1,2-cyclohexanedicarboxylic acid with concentrated hydrochloric acid at 170–180°C in a sealed tube induces cis-to-trans isomerization. After 8 hours, the mixture is cooled, neutralized, and extracted with ethyl acetate. Recrystallization from ethanol yields trans-1,2-CHDA with 60–65% purity, necessitating further purification.

Hydrolysis of trans-Cyclohexane-1,2-Dicarboxylic Anhydride

trans-1,2-CHDA is accessible via hydrolysis of its anhydride under acidic or basic conditions. For example, refluxing the anhydride in water for 12 hours produces the dicarboxylic acid in 75–80% yield. This method is less favored industrially due to the high cost of the anhydride precursor.

Comparative Analysis of Preparation Methods

Table 3: Method Efficiency and Scalability

| Method | Yield | Purity | Cost | Scalability |

|---|---|---|---|---|

| Diels-Alder/Hydrogenation | 85% | >95% | Moderate | Industrial |

| Improved Resolution | 70% | >99% | Low | Pilot Plant |

| Isomerization | 60% | 60–65% | High | Laboratory |

| Anhydride Hydrolysis | 75% | 90% | Very High | Niche |

The Diels-Alder/hydrogenation route offers the best balance of yield and scalability, while the improved resolution method maximizes enantiopurity and cost efficiency. Isomerization and hydrolysis are limited to small-scale applications due to purity and economic constraints.

Q & A

Q. What are the recommended methods for synthesizing and purifying trans-1,2-cyclohexanedicarboxylic acid?

The compound is typically synthesized via isomer-specific routes or resolved from racemic mixtures. For purification, recrystallization from ethanol is widely used to obtain high-purity crystals suitable for structural studies . Ethanol minimizes solvent interactions that could distort the trans-configuration. Commercial samples often require further purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) to remove residual cis-isomers or byproducts .

Q. How can the crystal structure of this compound be determined experimentally?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

- Recrystallization : Ethanol is preferred to obtain diffraction-quality crystals .

- Refinement : Carbon-bound H-atoms are placed in calculated positions (C–H 0.99–1.00 Å) using a riding model. Acidic H-atoms are located via difference Fourier maps and refined isotropically with O–H distance restraints (0.85 Å) .

- Low-temperature studies : Reveal hydrogen-bonding patterns (e.g., O–H···O chains with 2.662 Å bond lengths) and lattice expansion effects (e.g., b-axis elongation from 13.34 Å at RT to 13.84 Å at low temperature) .

Table 1 : Crystallographic parameters for trans-1,2-cyclohexanedicarboxylic acid

| Temperature | a (Å) | b (Å) | c (Å) | β (°) | Volume (ų) |

|---|---|---|---|---|---|

| Room | 5.65 | 13.34 | 10.22 | 97.2 | 764.5 |

| Low | 5.65 | 13.84 | 10.22 | 97.2 | 792.8 |

Q. What are the acid dissociation constants (pKa) of this compound, and how do they compare to its cis-isomer?

The pKa values for the trans-isomer are 4.18 (first dissociation) and 5.93 (second dissociation) at 20°C. The cis-isomer exhibits higher acidity (pKa₁ = 4.34, pKa₂ = 6.76), attributed to steric and electronic differences in carboxylate group orientation . Potentiometric titration in aqueous or mixed solvents (e.g., water/DMSO) is recommended for accurate determination.

Table 2 : pKa values for cyclohexanedicarboxylic acid isomers

| Isomer | pKa₁ | pKa₂ |

|---|---|---|

| trans-1,2 | 4.18 | 5.93 |

| cis-1,2 | 4.34 | 6.76 |

Advanced Research Questions

Q. How does this compound participate in supramolecular host-guest interactions?

The compound binds to water-soluble cavitands (e.g., cavitand1) in a 1:1 stoichiometry, confirmed by ¹H NMR upfield shifts. The hydrophobic cyclohexane backbone embeds into the cavitand cavity, while carboxylate groups remain solvent-exposed. This interaction is pH-sensitive and useful for drug delivery systems targeting hydrophilic molecules like oxaliplatin .

Q. What role does this compound play in uranyl ion coordination polymers?

The trans-isomer forms uranyl (UO₂²⁺) coordination polymers under hydrothermal conditions (140°C). Its rigid geometry favors helical chains or interpenetrated frameworks, contrasting with the cis-isomer’s flexibility. Synthesis involves mixing uranyl nitrate with the acid in water, followed by slow evaporation to isolate crystalline products .

Q. How does the Hunsdiecker reaction of this compound differ from its cis-isomer?

Both isomers yield trans-1,2-dibromocyclohexane when their silver salts react with bromine. Isomerization occurs via a radical intermediate, overriding the starting material’s stereochemistry. Mechanistic studies (GC-MS, EPR) suggest bromine radical addition to the carboxylate group precedes cyclohexane ring bromination .

Q. What strategies are effective for resolving racemic this compound into enantiomers?

Chiral resolution using (R)-1-phenylethylamine as a resolving agent is effective. The (1R,2R)-enantiomer crystallizes preferentially, while the (1S,2S)-form remains in solution. Enantiomeric excess (≥99% ee) is confirmed by polarimetry or chiral HPLC .

Q. How does pH influence the degradation kinetics of this compound derivatives?

Under acidic conditions (e.g., HCl), ester derivatives (e.g., 4-methyl-trans-1,2-CHCAA) degrade via hydrolysis, monitored by ¹H NMR. Degradation rates correlate with protonation of carboxylate groups, which destabilize the ester linkage. Activation energy calculations (Arrhenius plots) are recommended for kinetic analysis .

Q. Why is this compound used as a ligand in organometallic complexes?

Its rigid trans-configuration stabilizes metal coordination geometries. For example, in molybdenum and tungsten dithiolene complexes, the acid’s structural similarity to benzene-1,2-dithiol reduces costs while maintaining ligand efficacy. Coordination modes are confirmed by IR (ν(C=O)) and XANES spectroscopy .

Methodological Notes

- Structural Analysis : Always cross-validate SCXRD data with the Cambridge Structural Database (CSD) to correct historical typographical errors .

- Chiral Resolution : Optimize solvent polarity (e.g., ethanol/water mixtures) to enhance enantiomer crystallization yields .

- Degradation Studies : Use deuterated solvents (e.g., D₂O) for NMR to avoid signal overlap from hydrolysis byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.